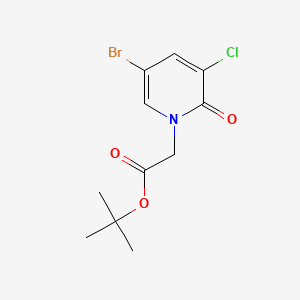

Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate

Description

Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate is a halogenated heterocyclic compound featuring a dihydropyridinone core substituted with bromine and chlorine atoms at the 5- and 3-positions, respectively. The tert-butyl ester group at the acetate moiety enhances steric bulk and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C11H13BrClNO3 |

|---|---|

Molecular Weight |

322.58 g/mol |

IUPAC Name |

tert-butyl 2-(5-bromo-3-chloro-2-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C11H13BrClNO3/c1-11(2,3)17-9(15)6-14-5-7(12)4-8(13)10(14)16/h4-5H,6H2,1-3H3 |

InChI Key |

DVBDEPMOFQJPHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:

Bromination: The starting material, a pyridine derivative, undergoes bromination to introduce the bromo substituent at the desired position on the pyridine ring.

Chlorination: The brominated intermediate is then subjected to chlorination to introduce the chloro substituent.

Esterification: The final step involves the esterification of the intermediate with tert-butyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, chlorine, and tert-butyl acetate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states of the pyridine ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: The major products are the substituted pyridine derivatives with different functional groups replacing the bromo and chloro substituents.

Oxidation and Reduction: The major products are the oxidized or reduced forms of the pyridine ring.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.

Medicine: It has potential applications in drug discovery and development. The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The bromo and chloro substituents on the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, and modulate their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related dihydropyridinone derivatives, focusing on substituent effects, reactivity, and applications. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Halogen Substitution: The target compound contains bromine at position 5 and chlorine at position 3, whereas the analog in has a single chlorine at position 4. Bromine’s larger atomic radius and polarizability may enhance electrophilic reactivity, making the target compound more suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . The dual halogenation (Br and Cl) could increase steric hindrance and influence binding affinity in biological targets compared to the mono-halogenated analog.

Molecular Weight and Complexity: The higher molecular weight (346.59 vs.

Synthetic Utility :

- The tert-butyl ester in both compounds facilitates easy deprotection to carboxylic acids under acidic conditions, a critical step in prodrug design. However, the target compound’s dual halogenation offers broader functionalization sites for derivatization.

Research Findings and Methodological Context

While direct studies on the target compound are scarce, crystallographic tools like SHELXL and ORTEP-III (referenced in and ) are routinely employed to analyze analogous structures. For example:

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl esters with halogenated pyridinone scaffolds?

The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, a method validated for analogous tert-butyl esters. For example, tert-butyl 2-(4-nitrophenyl)acetate was synthesized with a 96% yield using this approach, followed by purification via silica gel chromatography . Key steps include:

- Optimizing reaction conditions (e.g., catalyst loading, temperature).

- Using NMR (¹H and ¹³C) to confirm regioselectivity and purity.

- Addressing steric hindrance from the tert-butyl group by adjusting reaction time.

Table 1: Representative Yields for Analogous tert-Butyl Esters

| Substituent | Yield (%) | Purification Method |

|---|---|---|

| 4-Nitrophenyl | 96 | Silica chromatography |

| 4-Cyanophenyl | 90 | Silica chromatography |

| 3-Hydroxyphenyl | 82 | Silica chromatography |

Q. How is this compound characterized post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR identifies proton environments (e.g., dihydropyridinone NH at δ 10–12 ppm).

- ¹³C NMR confirms carbonyl (C=O) and halogenated aromatic carbons.

- Discrepancies in integration ratios may indicate diastereotopic protons or impurities, requiring iterative refinement .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement:

- Input initial structure factors and apply restraints for disordered tert-butyl groups.

- Use the

L.S.command to handle high thermal motion in halogen atoms (Br, Cl). - Validate with R-factors: A final R1 < 0.05 indicates high precision. Contradictions in electron density maps may require re-examizing hydrogen bonding or twinning .

Q. What challenges arise in interpreting NMR data for halogenated dihydropyridinones?

Key issues include:

- Spin-spin coupling : Vicinal halogens (Br, Cl) split signals, complicating integration. Use ¹H-¹³C HSQC to resolve overlapping peaks.

- Tautomerism : The 2-oxo-1,2-dihydropyridin-1-yl group may exhibit keto-enol tautomerism, shifting NH proton signals. Variable-temperature NMR can stabilize tautomers for clearer analysis .

Q. How can contradictions in purity assessments between HPLC and NMR be resolved?

Q. What role does this compound play in PROTAC design?

The tert-butyl ester group enhances cell permeability in PROTAC precursors. For example, tert-butyl 2-(2-(2-ethoxyethoxy)ethoxy)acetate was incorporated into a PROTAC via HPLC-purified intermediates (32% yield). The bromo and chloro substituents enable further functionalization via Suzuki coupling .

Methodological Notes

- Synthetic Optimization : Lower yields in brominated analogs (vs. chlorinated) may reflect slower oxidative addition in Pd catalysis.

- Crystallography : SHELXD’s dual-space algorithm is robust for solving structures with heavy atoms (Br, Cl) but may fail for light-atom disordered regions .

- Data Validation : Cross-reference calculated vs. experimental pKa values (e.g., predicted pKa = -0.66 ± 0.62 for carbamate analogs) to assess ionization states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.